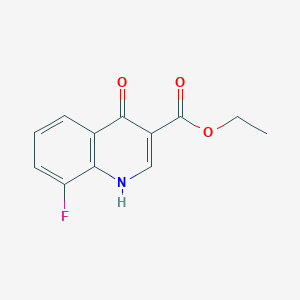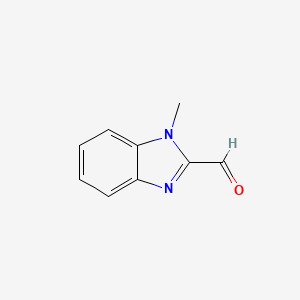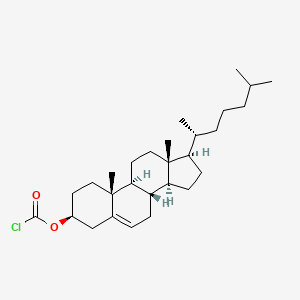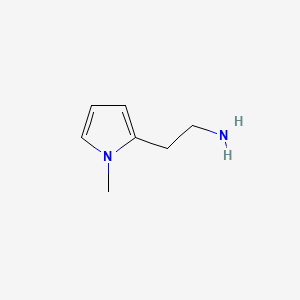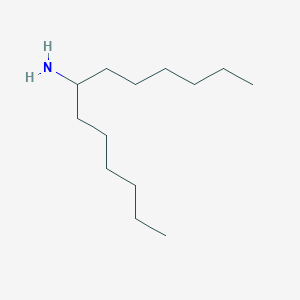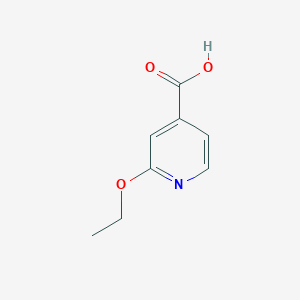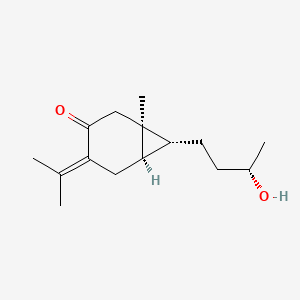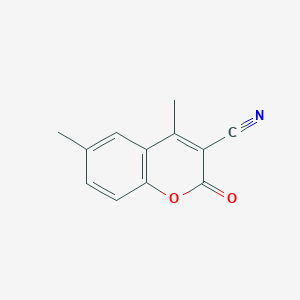
3-Cyano-4,6-dimethylcoumarin
Übersicht
Beschreibung
3-Cyano-4,6-dimethylcoumarin (CDMC) is an organic compound with a wide range of uses in research and industry. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. CDMC is used as a fluorescent dye, a reagent for the synthesis of other compounds, and a fluorescent probe for the detection of biomolecules. It also has potential applications in drug design and drug delivery.
Wissenschaftliche Forschungsanwendungen
Photophysical and Electrochemical Properties
3-Cyano-4,6-dimethylcoumarin has been explored in studies examining its photophysical and electrochemical properties. A study investigated a derivative of coumarin dye, focusing on its photophysical and electrochemical behaviors, highlighting its potential in photon-to-electron conversion applications such as dye-sensitized solar cells (Wang et al., 2005).
Synthesis and Structural Characterization
Research has also been conducted on the synthesis and structural characterization of hydroxycoumarin derivatives, including 3-Cyano-4,6-dimethylcoumarin. These studies involve synthesizing various coumarin derivatives and assessing their properties, such as lipophilicity and potential anti-cancer activity (Ostrowska et al., 2014).
Antimicrobial Applications
Some studies have focused on synthesizing new heterocycles incorporating the pyrazolopyridine moiety, which includes 2-Cyano-4,6-dimethylcoumarin derivatives, and assessing their antimicrobial properties (Abu-Melha, 2013).
Photodynamic Therapy
There is research investigating the use of 3-Cyano-4,6-dimethylcoumarin in photodynamic therapy. This involves examining the photophysical and photochemical properties of metallo-phthalocyanines containing coumarin derivatives, which can potentially be used as photosensitizers in this therapy (Çapkin et al., 2020).
Fluorescent Probe Development
Studies have utilized 3-Cyano-4,6-dimethylcoumarin derivatives as fluorescent probes. For example, the development of a stable fluorescent probe for the selective detection of trace amounts of Hg+2 ions in natural water sources has been reported, highlighting its potential in environmental monitoring (Singh et al., 2017).
Wirkmechanismus
are secondary metabolites made up of benzene and α-pyrone rings fused together . They have the potential to treat various ailments, including cancer, metabolic, and degenerative disorders . Coumarins play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Eigenschaften
IUPAC Name |
4,6-dimethyl-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c1-7-3-4-11-9(5-7)8(2)10(6-13)12(14)15-11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXGFULJYXBXUDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20327983 | |
| Record name | 3-Cyano-4,6-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4,6-dimethylcoumarin | |
CAS RN |
56394-28-6 | |
| Record name | 3-Cyano-4,6-dimethylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20327983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



